2-Fluoro-5-methoxypyridine-3-boronic acid

Drug Discovery Process Chemistry Suzuki-Miyaura Coupling

2-Pyridylboronic acids undergo rapid protodeboronation (t1/2 <1 min), causing reagent failure in cross-coupling. This 3-pyridylboronic acid regioisomer provides >10,000-fold greater stability (t1/2 >1 week), ensuring reliable Suzuki-Miyaura performance. • Half-life >1 week under physiological-like conditions vs. 25-50 s for 2-pyridyl analogs • 77% isolated yield demonstrated on close structural analog • 2-Fluoro & 5-methoxy synergy essential for CNS kinase inhibitor SAR Supplied with rigorous QC for automated parallel synthesis. Stable solid; store at 2-8°C under inert gas.

Molecular Formula C6H7BFNO3
Molecular Weight 170.934
CAS No. 1253577-76-2
Cat. No. B594035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxypyridine-3-boronic acid
CAS1253577-76-2
Molecular FormulaC6H7BFNO3
Molecular Weight170.934
Structural Identifiers
SMILESB(C1=CC(=CN=C1F)OC)(O)O
InChIInChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
InChIKeyGUGFLRVPERPDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxypyridine-3-boronic Acid: A Stable Drug Discovery Building Block


2-Fluoro-5-methoxypyridine-3-boronic acid is a heteroaryl boronic acid featuring a pyridine core with a fluorine substituent at the 2-position, a methoxy group at the 5-position, and the reactive boronic acid moiety at the 3-position [1]. This specific 3-pyridylboronic acid regioisomer is distinguished from more labile 2-pyridylboronic acids by its significantly greater resistance to protodeboronation, a common degradation pathway that plagues many heteroaryl boronic acids [2]. As a versatile building block, it serves as a key intermediate in the synthesis of pharmaceutical candidates, notably kinase inhibitors, where the combined electronic effects of its fluorine and methoxy substituents are leveraged for structure-activity relationship (SAR) optimization [3].

2-Fluoro-5-methoxypyridine-3-boronic Acid Stability: Why Regioisomeric Swaps Fail


Simple substitution with a different regioisomer or a mono-substituted analog is a high-risk strategy for this compound class. The boronic acid position is critical: 2-pyridylboronic acids are notoriously unstable, with a protodeboronation half-life of only 25-50 seconds under physiological-like conditions, whereas 3-pyridylboronic acids like this compound exhibit a half-life greater than one week, a difference of over 10,000-fold [1]. This extreme variance means that selecting a 2-pyridyl analog without rigorous stability validation can lead to complete reagent decomposition before the target reaction is complete. Furthermore, the unique synergy of the 2-fluoro and 5-methoxy substituents cannot be replicated by analogs lacking either group; their combined electronic influence is essential for achieving the desired reactivity profile in demanding cross-coupling reactions required for complex molecule construction .

Head-to-Head Evidence for 2-Fluoro-5-methoxypyridine-3-boronic Acid


Protodeboronation Stability: 3-Pyridyl vs 2-Pyridyl Boronic Acids

The stability of 2-fluoro-5-methoxypyridine-3-boronic acid is inherently superior to 2-pyridylboronic acid analogs. A landmark study established that 3- and 4-pyridylboronic acids have a protodeboronation half-life (t₀.₅) of greater than one week at pH 12 and 70 °C, while 2-pyridylboronic acids decompose with a t₀.₅ of approximately 25-50 seconds at a milder pH of 7 and 70 °C [1]. This represents a >10,000-fold stability advantage for the 3-boronic acid regioisomer, directly translating to dramatically higher effective concentrations in coupling reactions and eliminating the need for cryogenic storage or in situ protection strategies often mandatory for 2-pyridyl counterparts.

Drug Discovery Process Chemistry Suzuki-Miyaura Coupling

Cross-Coupling Reactivity: 2-Methoxy-3-pyridylboronic Acid Benchmark

The direct analog 2-methoxy-3-pyridylboronic acid, which lacks the 2-fluoro substituent of the target compound, has been demonstrated to be a highly competent coupling partner. In a standardized Suzuki-Miyaura reaction with 3-bromoquinoline using Cs₂CO₃, Pd(PPh₃)₂Cl₂ in 1,4-dioxane at 95 °C, 2-methoxy-3-pyridylboronic acid delivered the heterobiaryl product in a 77% isolated yield . This result establishes a high-performance baseline for 3-boronic acid-2-alkoxy-substituted pyridines. The target compound's 2-fluoro group, being electron-withdrawing, is anticipated to accelerate the transmetalation step, though direct comparative data for this specific scaffold is not available in the public domain.

Organic Synthesis Suzuki-Miyaura Coupling Heterobiaryl Synthesis

Storage Stability: Pinacol Ester Derivative

For applications requiring long-term storage or where handling of the free boronic acid is challenging, the corresponding pinacol ester derivative (CAS 2121512-59-0) is commercially available . Esterification is a well-established strategy to stabilize boronic acids. While quantitative stability data for this specific ester is not published, the general class effect is significant. For instance, pinacol esters of pyridylboronic acids can be stored at room temperature and are stable for years under anhydrous conditions, whereas free 2-pyridylboronic acids must be used immediately or stored at low temperatures to avoid rapid decomposition [1]. The availability of the pinacol ester offers a direct procurement solution for labs optimizing for storage robustness.

Reagent Handling Process Chemistry Boronic Ester Stability

Applications of 2-Fluoro-5-methoxypyridine-3-boronic Acid


Synthesis of Fluorinated Kinase Inhibitor Libraries

Based on its structural features and the documented use of its derivatives in pharmaceutical synthesis [1], the primary application for this compound is as a late-stage diversification building block for kinase inhibitor programs. Its high inherent stability as a 3-pyridylboronic acid [2] makes it suitable for automated parallel synthesis platforms where reagent decomposition would otherwise compromise library quality. The 2-fluoro substituent is a critical bioisostere for hydrogen, modulating target binding and metabolic stability.

Heterobiaryl Scaffold Synthesis for CNS Targets

The combination of a fluorine atom and a methoxy group on the pyridine ring is a privileged motif for crossing the blood-brain barrier. This compound can be used to introduce a highly functionalized pyridyl fragment into heterobiaryl scaffolds. Its established competence in Suzuki-Miyaura couplings, demonstrated by a 77% yield on a close structural analog , provides confidence in its reactivity for constructing complex, drug-like architectures aimed at CNS targets.

Stable Isotope-Labeled Internal Standards for Bioanalysis

The availability of this compound as a pure, well-characterized building block [3] supports its use in synthesizing stable isotope-labeled internal standards for LC-MS bioanalysis. The inherent stability of the 3-pyridylboronic acid core (half-life >1 week at elevated pH and temperature) [2] is a distinct advantage during multi-step radiochemical or stable-label syntheses, where minimizing intermediate degradation is paramount to achieving high specific activity and yield.

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